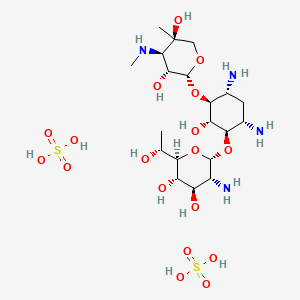
G-418 (disulfate)
Overview
Description
G-418 (disulfate): , also known as Geneticin sulfate, is an aminoglycoside antibiotic. It is produced by the bacterium Micromonospora rhodorangea. This compound is widely used in molecular biology and biotechnology for the selection of genetically engineered cells. It works by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a powerful tool for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: G-418 (disulfate) is typically synthesized through fermentation processes involving Micromonospora rhodorangea. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The compound is further processed to obtain its disulfate form, which enhances its solubility and stability .
Industrial Production Methods: In industrial settings, G-418 (disulfate) is produced in large-scale fermentation tanks. The fermentation process is carefully monitored to maintain optimal conditions for the growth of Micromonospora rhodorangea. After fermentation, the broth undergoes filtration, precipitation, and crystallization to purify the antibiotic. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: G-418 (disulfate) primarily undergoes substitution reactions due to the presence of amino and hydroxyl groups in its structure. These groups can react with various reagents to form derivatives of the compound .
Common Reagents and Conditions:
Oxidation: G-418 (disulfate) can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides to modify the amino or hydroxyl groups.
Major Products: The major products formed from these reactions include various derivatives of G-418 (disulfate), which can have different biological activities and properties .
Scientific Research Applications
Chemistry: G-418 (disulfate) is used as a selective agent in molecular cloning and genetic engineering. It helps in the selection of cells that have been successfully transformed with a gene of interest .
Biology: In cell biology, G-418 (disulfate) is used to maintain and select genetically modified cell lines. It is particularly useful in experiments involving gene expression and gene knockout studies .
Medicine: G-418 (disulfate) has applications in medical research, especially in the development of gene therapies. It is used to select cells that have been successfully transfected with therapeutic genes .
Industry: In the biotechnology industry, G-418 (disulfate) is used in the production of genetically modified organisms (GMOs) and in the development of biopharmaceuticals .
Mechanism of Action
G-418 (disulfate) exerts its effects by inhibiting protein synthesis at the ribosomal level. It binds to the 70S ribosome in prokaryotes and the 80S ribosome in eukaryotes, blocking the elongation step of protein synthesis. This inhibition prevents the formation of functional proteins, leading to cell death in susceptible organisms .
Molecular Targets and Pathways: The primary molecular target of G-418 (disulfate) is the ribosome. By binding to the ribosome, it disrupts the translation process, which is essential for protein synthesis. This action makes it effective against a wide range of prokaryotic and eukaryotic cells .
Comparison with Similar Compounds
Neomycin: Like G-418 (disulfate), neomycin is an aminoglycoside antibiotic that inhibits protein synthesis.
Uniqueness of G-418 Disulfate: G-418 (disulfate) is unique in its high potency and broad-spectrum activity against both prokaryotic and eukaryotic cells. Its ability to effectively select genetically modified cells makes it a valuable tool in research and biotechnology .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPSJJJMTWUCP-DHDYTCSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N4O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49662-05-7, 108321-42-2 | |
| Record name | Antibiotic G-418, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049662057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Streptamine, O-2-amino-2,7-dideoxy-D-glycero-α-D-gluco-heptopyranosyl-(1.fwdarw.4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1.fwdarw.6)]-2-deoxy-, sulfate (1:2) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B7909889.png)
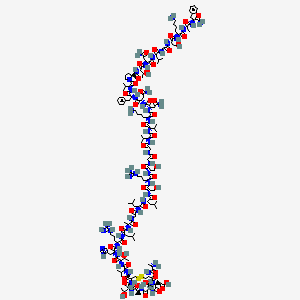

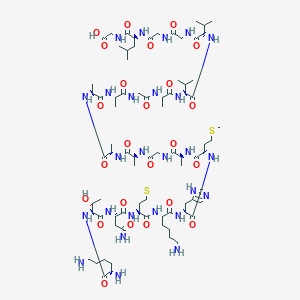
![[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium;chloride](/img/structure/B7909926.png)
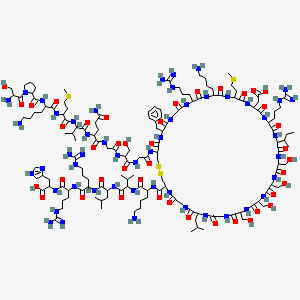
![[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid](/img/structure/B7909931.png)
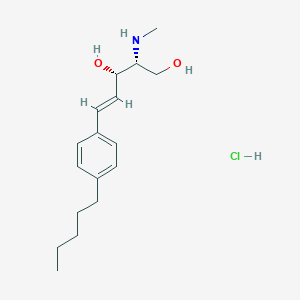
![(1S,3aS,3bS,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B7909938.png)





